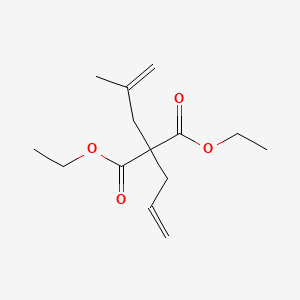![molecular formula C15H14N2O2 B12087903 6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087903.png)
6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 1-methyl-1H-benzo[d]imidazol-2(3H)-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can undergo reduction reactions to form reduced benzimidazole derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, reduced benzimidazole compounds, and substituted benzimidazole derivatives .
Scientific Research Applications
6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzo[d]imidazol-2(3H)-one: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and applications.
Uniqueness
6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse applications in scientific research and industry .
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-methyl-5-phenylmethoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H14N2O2/c1-17-14-9-12(7-8-13(14)16-15(17)18)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
NKKUNHPWRXVQFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B12087839.png)


![1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12087859.png)

![1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one](/img/structure/B12087871.png)
![3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B12087875.png)
![(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12087884.png)



